molecular formula C19H23ClN6O B6020915 N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B6020915
M. Wt: 386.9 g/mol
InChI Key: PGKXMQQHFGHFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, commonly known as CP-526,555, is a synthetic compound that has been studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of CP-526,555 is not fully understood. However, it is believed to act as a selective antagonist at the 5-HT1B receptor, which is involved in the regulation of serotonin levels in the brain. By blocking this receptor, CP-526,555 may increase the availability of serotonin, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CP-526,555 has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to reduce the levels of cortisol, a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of CP-526,555 is its high selectivity for the 5-HT1B receptor, which reduces the risk of side effects associated with non-specific binding to other receptors. However, one limitation is its poor solubility in water, which can make it difficult to administer in laboratory experiments.

Future Directions

There are several future directions for the study of CP-526,555. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD), which is a debilitating condition that affects many individuals worldwide. Another area of interest is the development of more potent and selective analogs of CP-526,555, which may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of CP-526,555 and its potential for use in other neurological disorders.

Synthesis Methods

The synthesis of CP-526,555 involves the reaction between 4-chlorobenzoic acid and 1-piperazinecarboxylic acid, followed by the addition of 6-(1-pyrrolidinyl)-4-pyrimidinylamine. The final product is obtained after purification and crystallization.

Scientific Research Applications

CP-526,555 has been extensively studied for its potential use in the treatment of several neurological disorders, including anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs in these therapeutic areas.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O/c20-15-3-5-16(6-4-15)23-19(27)26-11-9-25(10-12-26)18-13-17(21-14-22-18)24-7-1-2-8-24/h3-6,13-14H,1-2,7-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKXMQQHFGHFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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